molecular formula C8H4N2O4 B1358144 3-Cyano-5-nitrobenzoic acid CAS No. 98556-65-1

3-Cyano-5-nitrobenzoic acid

Cat. No.: B1358144
CAS No.: 98556-65-1
M. Wt: 192.13 g/mol
InChI Key: GHUIBKBNBPSUTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyano-5-nitrobenzoic acid: is an organic compound with the molecular formula C8H4N2O4 It is a derivative of benzoic acid, characterized by the presence of a cyano group (-CN) and a nitro group (-NO2) attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyano-5-nitrobenzoic acid can be synthesized through several methodsFor instance, 3-amino-5-nitrobenzoic acid can be diazotized and then treated with potassium cyanide to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale nitration and cyanation reactions. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-Cyano-5-nitrobenzoic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The cyano group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

    Hydrolysis: The cyano group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium methoxide in methanol.

    Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide.

Major Products Formed:

    Reduction: 3-Amino-5-nitrobenzoic acid.

    Substitution: Various substituted benzoic acids.

    Hydrolysis: 3-Carboxy-5-nitrobenzoic acid.

Scientific Research Applications

Chemistry: 3-Cyano-5-nitrobenzoic acid is used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block in the preparation of dyes, pharmaceuticals, and agrochemicals.

Biology: In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and probes for biochemical pathways.

Medicine: The compound and its derivatives are investigated for their potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials, such as polymers and resins.

Mechanism of Action

The mechanism of action of 3-cyano-5-nitrobenzoic acid depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, while the cyano group can participate in nucleophilic addition reactions.

Comparison with Similar Compounds

    3-Nitrobenzoic acid: Lacks the cyano group, making it less versatile in certain synthetic applications.

    4-Cyano-3-nitrobenzoic acid: Similar structure but with different positional isomerism, leading to different reactivity and applications.

    2-Cyano-5-nitrobenzoic acid: Another positional isomer with distinct chemical properties.

Uniqueness: 3-Cyano-5-nitrobenzoic acid is unique due to the specific positioning of the cyano and nitro groups, which confer distinct reactivity patterns and make it a valuable intermediate in organic synthesis. Its ability to undergo a variety of chemical transformations makes it a versatile compound in both research and industrial applications.

Biological Activity

3-Cyano-5-nitrobenzoic acid (C8H4N2O4) is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure includes a cyano group and a nitro group attached to a benzoic acid framework, which contributes to its reactivity and interaction with biological systems.

Chemical Structure

The molecular structure of this compound can be represented as follows:

C8H4N2O4\text{C}_8\text{H}_4\text{N}_2\text{O}_4

Biological Activity

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. This interaction can lead to inhibition or activation of specific biochemical pathways, making it a candidate for further research in therapeutic applications.

  • Enzymatic Interaction : The compound may inhibit or activate enzymes through competitive or non-competitive mechanisms, depending on the target enzyme's structure and the binding affinity of the compound.
  • Redox Properties : The nitro group can undergo enzymatic reduction, leading to the formation of reactive intermediates that may exert cytotoxic effects on cells, particularly in cancerous tissues .

Antitumor Activity

Recent studies have highlighted the potential antitumor properties of this compound and its derivatives. For instance, metal complexes formed with this compound have shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that certain metal complexes exhibited significant cytotoxic effects on lung and colon cancer cell lines, with some complexes achieving over 75% growth inhibition at specific concentrations .

Cytotoxicity Assays

In vitro cytotoxicity assays using various mammalian cell lines have been conducted to evaluate the safety and efficacy of this compound. These assays include:

  • MTT Assay : Commonly used for assessing cell viability.
  • Colony-forming Assays : Evaluating anchorage-independent growth.
  • Flow Cytometry : Analyzing cell cycle arrest and apoptosis .

Data Table: Summary of Biological Activities

Activity Observation Reference
AntitumorInhibition of cancer cell proliferation
Enzymatic InteractionPotential inhibition/activation of specific enzymes
CytotoxicitySignificant effects observed in various assays

Case Studies

  • Metal Complexes with this compound :
    • A study investigated the antitumor effects of metal complexes derived from this acid. Results indicated that certain complexes not only inhibited cell growth but also induced apoptosis in cancer cells, suggesting potential as anticancer agents .
  • Nitro Group Reduction :
    • Research into the reduction mechanisms of nitro compounds has shown that this compound can be reduced by nitroreductase enzymes, leading to the formation of free radicals that can damage cellular components in pathogens .

Properties

IUPAC Name

3-cyano-5-nitrobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4N2O4/c9-4-5-1-6(8(11)12)3-7(2-5)10(13)14/h1-3H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHUIBKBNBPSUTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(=O)O)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20620507
Record name 3-Cyano-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98556-65-1
Record name 3-Cyano-5-nitrobenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20620507
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

3-Amino-5-nitrobenzoic acid (3.64 g, 20 mM) was dissolved in concentrated hydrochloric acid (20 ml), diluted with water (75 ml), cooled to 0°, and added over 30 minutes to a solution of NaNO2 (1.38 g, 20 mM) in water (10 ml). The pH was adjusted to 6.2 with saturated Na2CO3 solution. A mixture of CuSO4. 5H2O (10 g, 42 mM) in water (40 ml) and KCN (10 g, 154 mM) in water (20 ml) was heated to 65°, the solution of diazonium salt added over 15 minutes, and the mixture refluxed for 40 minutes. After cooling, and acidifying with 2M hydrochloric acid, the organics were extracted into ethyl acetate (2×200 ml). The combined extracts were washed with aqueous NaH2PO4, water, brine, and dried over Na2SO4. Evaporation gave 3-cyano-5-nitrobenzoic acid (3.6 g, 94%).
Name
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
3.64 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Name
Quantity
1.38 g
Type
reactant
Reaction Step Four
Name
Quantity
10 mL
Type
solvent
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Seven
Name
Quantity
10 g
Type
reactant
Reaction Step Eight
Name
Quantity
40 mL
Type
solvent
Reaction Step Eight
Name
Quantity
20 mL
Type
solvent
Reaction Step Eight

Synthesis routes and methods II

Procedure details

3-Amino-5-nitrobenzoic acid (3.64 g, 20 mM) was dissolved in concentrated hydrochloric acid (20 ml), diluted with water (75 ml), cooled to 0°, and added over 30 minutes to a solution of NaNO2 (1.38 g, 20 mM) in water (10 ml). The pH was adjusted to 6.2 with saturated Na2CO3 solution. A mixture of CuSO4.5H2O (10 g, 42 mM) in water (40 ml) and KCN (10 g, 154 mM) in water (20 ml) was heated to 65°, the solution of diazonium salt added over 15 minutes, and the mixture refluxed for 40 minutes. After cooling, and acidifying with 2M hydrochloric acid, the organics were extracted into ethyl acetate (2×200 ml). The combined extracts were washed with aqueous NaH2PO4, water, brine, and dried over Na2SO4. Evaporation gave 3-cyano-5-nitrobenzoic acid (3.6 g, 94%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
1.38 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
CuSO4.5H2O
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
10 g
Type
reactant
Reaction Step Five
Name
Quantity
40 mL
Type
solvent
Reaction Step Five
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
75 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods III

Procedure details

3-Amino-5-nitrobenzoic acid (3.64 g, 20 mM) was dissolved in concentrated hydrochloric acid (20 ml), diluted with water (75 ml), cooled to 0°, and added over 30 minutes to a solution of NANO2 (1.38g, 20 mM) in water (10 ml). The pH was adjusted to 6.2 with saturated Na2CO3 solution. A mixture of CuSO4.5H2O (10 g, 42 mM) in water (40 ml) and KCN (10 g, 154 mM) in water (20 ml) was heated to 65°, the solution of diazonium salt added over 15 minutes, and the mixture refluxed for 40 minutes. After cooling, and acidifying with 2M hydrochloric acid, the organics were extracted into ethyl acetate (2×200 ml). The combined extracts were washed with aqueous NaH2PO4, water, brine, and dried over Na2SO4. Evaporation gave 3-cyano-5-nitrobenzoic acid (3.6 g, 94%).
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
3.64 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
CuSO4.5H2O
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
10 g
Type
reactant
Reaction Step Four
Name
Quantity
40 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
diazonium salt
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
75 mL
Type
solvent
Reaction Step Six
Name
Quantity
10 mL
Type
solvent
Reaction Step Seven

Synthesis routes and methods IV

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyano-5-nitrobenzoic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Cyano-5-nitrobenzoic acid
Reactant of Route 3
Reactant of Route 3
3-Cyano-5-nitrobenzoic acid
Reactant of Route 4
Reactant of Route 4
3-Cyano-5-nitrobenzoic acid
Reactant of Route 5
Reactant of Route 5
3-Cyano-5-nitrobenzoic acid
Reactant of Route 6
Reactant of Route 6
3-Cyano-5-nitrobenzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.